3-(二丁基氨基)丙胺

描述

3-(Dibutylamino)propylamine is a chemical compound that is related to a class of substances that can be functionalized to modulate their electronic structure and properties. While the specific compound 3-(Dibutylamino)propylamine is not directly discussed in the provided papers, related compounds with dibutylamino substituents have been synthesized and characterized, indicating the potential for diverse applications in fields such as nonlinear-optical (NLO) properties .

Synthesis Analysis

The synthesis of compounds with dibutylamino groups has been demonstrated in the context of phthalocyanine compounds. These compounds were prepared and characterized using various spectroscopic methods, which suggests that similar methods could potentially be applied to synthesize 3-(Dibutylamino)propylamine . Although the papers do not directly address the synthesis of 3-(Dibutylamino)propylamine, the methodologies used for related compounds could provide a foundation for its synthesis.

Molecular Structure Analysis

The molecular structure of compounds with dibutylamino groups has been shown to significantly affect their electronic properties. For instance, phthalocyanine compounds with four dibutylamino substituents displayed more effective conjugation of the nitrogen lone pair of electrons with the central phthalocyanine π system compared to those with eight substituents . This suggests that the molecular structure of 3-(Dibutylamino)propylamine could also be crucial in determining its electronic and functional properties.

Chemical Reactions Analysis

The provided papers do not directly discuss the chemical reactions of 3-(Dibutylamino)propylamine. However, the study of related compounds, such as hydroxyamino analogues of gamma-aminobutyric acid (GABA), which were synthesized and evaluated for inhibitory activity, indicates that the functional groups in these compounds can participate in biological interactions, such as enzyme inhibition . This implies that 3-(Dibutylamino)propylamine may also engage in specific chemical reactions depending on its functional groups and target molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of dibutylamino-substituted compounds have been explored, particularly in the context of their electronic absorption spectroscopy and electrochemical behavior. These studies have revealed that the electronic structure of such compounds can be modulated to enhance their NLO properties, as evidenced by the larger effective imaginary third-order molecular hyperpolarizability of certain phthalocyanine derivatives . Although the exact physical and chemical properties of 3-(Dibutylamino)propylamine are not detailed in the papers, the properties of similar compounds suggest that it may exhibit interesting electronic and optical characteristics.

科学研究应用

电化学分析

3-(二丁基氨基)丙胺作为Ru(bpy)32+/DBAE电化学发光系统的一部分,在分析化学中显示出潜力,特别是用于多巴胺的检测。提出了一种基于还原形式DBAE被DA氧化产物猝灭的机制,突出了它在分析测定中的潜在用途 (Xue et al., 2009)。

有机合成

在有机化学领域,3-(二丁基氨基)丙胺衍生物如3-(二甲氨基)-1-丙胺以其多功能性而闻名,特别是在糖化学中用于缩酰基脱保护反应,产生1-O去保护糖作为假丝氨酸糖基供体的前体。该化合物还有助于去除过量试剂,如苯甲酰氯、对甲苯磺酰氯和2,2,2-三氟-N-苯乙酰亚胺氯,展示了它在合成过程中的多功能性 (Andersen et al., 2015)。

气体分离技术

像3-(二甲氨基)-1-丙胺这样的胺类水溶液已被研究用于酸性气体分离过程中的潜力。这些研究为分析最适合的系统提供了宝贵数据,重点关注了质量传递控制的物理性质 (Blanco et al., 2017)。

材料科学

在材料科学中,3-(二丁基氨基)丙胺及其衍生物在创造具有潜在应用的聚合物方面发挥作用。例如,带有偏二丁基胺或二丁基胺氧基团的动力水合物抑制剂在防止油气田中气体水合物形成方面表现出潜力,为这一行业中的重大挑战提供了解决方案 (Kelland et al., 2022)。

安全和危害

3-(Dibutylamino)propylamine is toxic if it comes into contact with the skin (H311) and if swallowed (H302). It can cause severe skin burns and eye damage (H314) . Protective measures should be taken when handling this compound, including wearing protective gloves, clothing, and eye/face protection .

作用机制

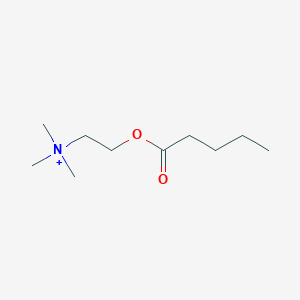

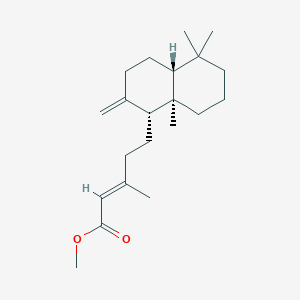

C11H26N2C_{11}H_{26}N_{2}C11H26N2

. This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.Mode of Action

It is known that the compound interacts with its targets to induce certain changes, which could be the basis for its potential applications in various fields .

Pharmacokinetics

Further pharmacokinetic studies are required to understand these aspects .

Result of Action

One study suggests that it may have a role in co2 capture, indicating its potential use in environmental applications .

属性

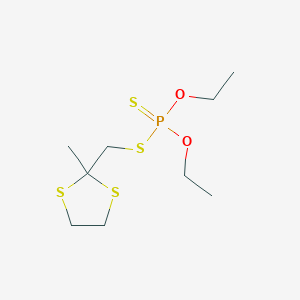

IUPAC Name |

N',N'-dibutylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H26N2/c1-3-5-9-13(10-6-4-2)11-7-8-12/h3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYCGURZGBKFEQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

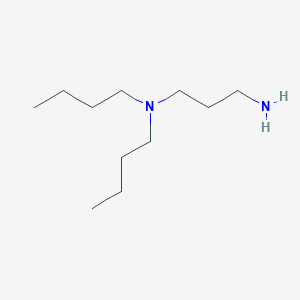

Canonical SMILES |

CCCCN(CCCC)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H26N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059261 | |

| Record name | 3-(Dibutylamino)propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,3-Propanediamine, N1,N1-dibutyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

3-(Dibutylamino)propylamine | |

CAS RN |

102-83-0 | |

| Record name | N1,N1-Dibutyl-1,3-propanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Dibutylamino)propylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Dibutylamino)propylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7777 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Dibutylamino)propylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6333 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Propanediamine, N1,N1-dibutyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(Dibutylamino)propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-aminopropyldibutylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.782 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(DIBUTYLAMINO)PROPYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3SFY0J0731 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the role of 3-(Dibutylamino)propylamine in enhancing electrochemiluminescence for SARS-CoV-2 detection?

A1: 3-(Dibutylamino)propylamine (TDBA) acts as a co-reactant in electrochemiluminescence (ECL) systems. In a study focusing on SARS-CoV-2 nucleocapsid protein detection [], researchers utilized a novel approach to enhance ECL sensitivity. They exploited the hydrophobic cavity of β-cyclodextrin to create a β-cyclodextrin-Platinum nanoparticle composite (β-CD-Pt). This composite acted as a carrier for TDBA, effectively enriching its local concentration at the electrode surface. This localized enrichment significantly amplified the ECL signal, resulting in a highly sensitive detection method for the viral protein.

Q2: Can you elaborate on the chemical properties and structure of 3-(Dibutylamino)propylamine?

A2: While the provided abstracts don't delve into detailed spectroscopic data, we can infer some key structural features. 3-(Dibutylamino)propylamine is an aliphatic amine featuring a propylamine backbone with two butyl groups attached to the terminal nitrogen atom. This structure suggests a hydrophobic character due to the butyl chains and a potential for hydrogen bonding and electrostatic interactions due to the amine groups.

Q3: Beyond its role in ECL enhancement, has 3-(Dibutylamino)propylamine been explored in other scientific applications?

A3: Yes, research indicates that 3-(Dibutylamino)propylamine plays a role in accelerating reactions between amines and carbon dioxide []. This is particularly relevant in the context of carbon capture and utilization technologies. The study suggests that when this compound is present in microdroplets generated through electrospray ionization, it significantly boosts the conversion ratio of amines with carbon dioxide. This effect is attributed to the formation of carbon dioxide microbubbles within the droplets, providing a larger reactive interface and facilitating the conversion process.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。